molecular formula C18H28N2O2 B4649242 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide

4-propoxy-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4649242
M. Wt: 304.4 g/mol
InChI Key: MJQCZBHUFOYOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that is commonly used in scientific research. This compound is also known as PAPP and is used to inhibit the activity of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase enzyme that is involved in the regulation of insulin-like growth factor (IGF) signaling and has been linked to various diseases, including cancer and cardiovascular disease. The use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in preclinical studies for the treatment of these diseases.

Mechanism of Action

4-propoxy-N-(1-propyl-4-piperidinyl)benzamide works by inhibiting the activity of PAPP-A, which is involved in the regulation of IGF signaling. PAPP-A cleaves IGF-binding proteins (IGFBPs), which results in the release of IGFs and promotes their activity. Inhibition of PAPP-A activity by 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide results in the stabilization of IGFBPs and the inhibition of IGF signaling.
Biochemical and Physiological Effects
The use of 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, PAPP inhibitors have been shown to reduce tumor growth and metastasis, improve cardiac function, and reduce plaque formation in animal models of cardiovascular disease. Additionally, PAPP inhibitors have been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The use of 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a highly specific inhibitor of PAPP-A and has been shown to have minimal off-target effects. Additionally, it has good bioavailability and can be administered orally or intravenously. However, the use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has limitations, including the potential for toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide and other PAPP inhibitors. One potential direction is the development of PAPP inhibitors as potential therapeutics for cancer and cardiovascular disease. Additionally, further research is needed to determine the safety and efficacy of PAPP inhibitors in clinical trials. Finally, the role of PAPP-A in other diseases, such as diabetes and Alzheimer's disease, should be further explored to determine the potential of PAPP inhibitors as therapeutics for these diseases.
Conclusion
In conclusion, 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that is commonly used in scientific research. It works by inhibiting the activity of PAPP-A, which has been linked to various diseases, including cancer and cardiovascular disease. The use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in preclinical studies and has several advantages for lab experiments. However, further research is needed to determine its safety and efficacy in clinical trials and to explore its potential as a therapeutic for other diseases.

Scientific Research Applications

Research on the use of PAPP inhibitors such as 4-propoxy-N-(1-propyl-4-piperidinyl)benzamide has shown promising results in the treatment of various diseases. In preclinical studies, PAPP inhibitors have been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, ovarian, and lung cancer. Additionally, PAPP inhibitors have been shown to improve cardiac function and reduce plaque formation in animal models of cardiovascular disease.

properties

IUPAC Name

4-propoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-11-20-12-9-16(10-13-20)19-18(21)15-5-7-17(8-6-15)22-14-4-2/h5-8,16H,3-4,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQCZBHUFOYOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N-(1-propylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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